molecular formula C8H14O3S B13106774 1-Hydroxy-8-sulfanyloctane-3,6-dione

1-Hydroxy-8-sulfanyloctane-3,6-dione

Cat. No.: B13106774
M. Wt: 190.26 g/mol
InChI Key: SWKMTAUEQROINR-UHFFFAOYSA-N
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Description

1-Hydroxy-8-sulfanyloctane-3,6-dione is an organic compound with a unique structure that includes both hydroxyl and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-8-sulfanyloctane-3,6-dione typically involves the reaction of octane derivatives with appropriate reagents to introduce the hydroxyl and sulfanyl groups. One common method involves the oxidation of octane derivatives followed by the introduction of the sulfanyl group through nucleophilic substitution reactions. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide, and nucleophiles like thiols or sulfides.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-8-sulfanyloctane-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfanyl group can be reduced to form thiols.

    Substitution: Both the hydroxyl and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as thiols, amines, or halides are used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hydroxy-8-sulfanyloctane-3,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-8-sulfanyloctane-3,6-dione involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Hydroxy-8-sulfanyloctane-3,6-dione can be compared with other similar compounds such as:

    This compound derivatives: These compounds have similar structures but different functional groups, leading to varied chemical and biological properties.

    Octane derivatives: Compounds like octane-1,8-diol or octane-1,8-dithiol share some structural similarities but differ in their functional groups and reactivity.

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

1-hydroxy-8-sulfanyloctane-3,6-dione

InChI

InChI=1S/C8H14O3S/c9-5-3-7(10)1-2-8(11)4-6-12/h9,12H,1-6H2

InChI Key

SWKMTAUEQROINR-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)CCS)C(=O)CCO

Origin of Product

United States

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